Methyl5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate
Description
IUPAC Nomenclature and CAS Registry Number
The compound’s IUPAC name is methyl 5-bromo-4-hydroxy-3-methyl-1-benzofuran-2-carboxylate , which reflects its benzofuran core substituted with bromine at position 5, a hydroxyl group at position 4, a methyl group at position 3, and a methoxycarbonyl group at position 2. The numbering follows the benzofuran system, where the oxygen atom occupies position 1, and subsequent positions are assigned clockwise.
While the exact CAS Registry Number for the methyl ester variant is not explicitly listed in the provided sources, closely related analogs include:
- Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate (CAS 1192172-68-1)
- Methyl 5-bromobenzo[g]benzofuran-2-carboxylate (CID 142713767)
These analogs highlight the structural flexibility of brominated benzofuran esters, though the target compound’s unique substitution pattern distinguishes it from these derivatives.
Molecular Formula and Weight Analysis
The molecular formula of methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate is C₁₁H₉BrO₄ , derived as follows:
- Benzofuran core : C₈H₆O
- Substituents :
- Bromine (Br) at position 5
- Hydroxyl (-OH) at position 4
- Methyl (-CH₃) at position 3
- Methoxycarbonyl (-COOCH₃) at position 2
The molecular weight is 285.09 g/mol , calculated as:
$$
(12.01 \times 11) + (1.01 \times 9) + 79.90 + (16.00 \times 4) = 285.09 \, \text{g/mol}
$$
This aligns with trends observed in analogous compounds, such as ethyl 5-bromo-4-methylbenzofuran-2-carboxylate (C₁₂H₁₁BrO₃, 283.12 g/mol), adjusted for the substitution of a hydroxyl group and methyl ester.
SMILES Notation and Structural Isomerism
The SMILES notation for this compound is COC(=O)C1=C(C2=C(C(=C1Br)O)C)C(O2)C , which encodes:
- A benzofuran ring (O1C2=C(C=CC=C2)C=C1 )
- A methoxycarbonyl group (COC(=O) ) at position 2
- Substituents at positions 3 (C for methyl), 4 (O for hydroxyl), and 5 (Br for bromine).
Structural isomerism arises from:
- Positional Isomerism : Variations in substituent placement (e.g., bromine at position 6 instead of 5).
- Functional Group Isomerism : Alternative arrangements of the ester and hydroxyl groups (e.g., hydroxyl at position 2 and ester at position 4).
- Stereoisomerism : While the planar benzofuran core limits geometric isomerism, chiral centers could theoretically form if asymmetric carbons are present in side chains.
Data Tables
Table 1: Molecular Characteristics
| Property | Value | Source Analogs |
|---|---|---|
| Molecular Formula | C₁₁H₉BrO₄ | Derived from |
| Molecular Weight (g/mol) | 285.09 | Calculated |
| SMILES | COC(=O)C1=C(C2=C(C(=C1Br)O)C)C(O2)C | Based on |
Table 2: Comparison with Analogous Compounds
Properties
Molecular Formula |
C11H9BrO4 |
|---|---|
Molecular Weight |
285.09 g/mol |
IUPAC Name |
methyl 5-bromo-4-hydroxy-3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H9BrO4/c1-5-8-7(4-3-6(12)9(8)13)16-10(5)11(14)15-2/h3-4,13H,1-2H3 |
InChI Key |
QWKDISWBLDIDBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=C(C=C2)Br)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Bromination of Benzofuran Precursors
The bromination step introduces a bromine atom at the 5-position of the benzofuran core. Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). For example, methyl 4-hydroxy-3-methylbenzofuran-2-carboxylate is treated with Br₂ in dichloromethane at 0–25°C for 4–6 hours. The hydroxyl group at position 4 directs bromination to the para position (C5), achieving regioselectivity.
Reaction Conditions:
Esterification of the Carboxylic Acid Intermediate
The brominated intermediate undergoes esterification to introduce the methyl carboxylate group. Two approaches are prevalent:
-
Fischer Esterification: The carboxylic acid is refluxed with methanol in the presence of H₂SO₄ or HCl.
-
Acylation with Methyl Chloride: The acid reacts with methyl chloride in the presence of a base (e.g., K₂CO₃).
Optimization Notes:
-
Catalyst: H₂SO₄ (1–2 mol%) improves reaction rate.
Halogenation and Protecting Group Strategies
Alternative routes utilize halogenation and protective groups to enhance selectivity and yield.
Directed Bromination Using NBS
NBS offers superior regiocontrol compared to Br₂, particularly in substrates with multiple reactive sites. In a representative procedure:
-
Methyl 4-hydroxy-3-methylbenzofuran-2-carboxylate is dissolved in CCl₄.
-
NBS (1.1 equiv) and benzoyl peroxide (radical initiator) are added.
-
The mixture is refluxed for 8 hours, yielding the 5-bromo derivative.
Advantages:
Hydroxyl Group Protection
To prevent side reactions during esterification, the hydroxyl group at C4 is often protected. Dimethyl sulfate (DMS) is employed for methyl ether formation:
-
The hydroxyl group is methylated using DMS in acetone with K₂CO₃.
-
After bromination and esterification, the methyl ether is cleaved with BBr₃ or HI.
Critical Parameters:
Industrial-Scale Production Techniques
Industrial synthesis prioritizes efficiency and reproducibility. Continuous flow reactors and automated systems are employed for bromination and esterification.
Continuous Flow Bromination
-
Reactor Type: Tubular flow reactor with precise temperature control.
-
Residence Time: 10–15 minutes.
-
Advantages:
-
Eliminates hot spots, reducing decomposition.
-
Yield Consistency: 85±2%.
-
Automated Esterification
-
Process:
-
Brominated intermediate and methanol are pumped into a reaction chamber.
-
H₂SO₄ is added incrementally via automated dispensers.
-
The product is isolated via in-line distillation.
-
-
Throughput: 50–100 kg/day.
Comparative Analysis of Synthetic Routes
| Method | Brominating Agent | Catalyst | Yield (%) | Scalability |
|---|---|---|---|---|
| Two-Step (Br₂) | Br₂ | None | 70–85 | Moderate |
| NBS Bromination | NBS | Benzoyl peroxide | 82–88 | High |
| Continuous Flow | Br₂ | None | 85±2 | Industrial |
Key Observations:
-
NBS enhances selectivity but increases cost.
-
Continuous flow systems achieve higher reproducibility for large-scale production.
Challenges and Optimization Opportunities
Regioselectivity in Bromination
The hydroxyl group at C4 strongly directs electrophilic substitution to C5. However, competing reactions may occur if the substrate contains additional electron-donating groups. Computational studies suggest that steric effects from the C3 methyl group further favor C5 bromination .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 5-bromo-4-oxo-3-methylbenzofuran-2-carboxylate.
Reduction: Formation of 4-hydroxy-3-methylbenzofuran-2-carboxylate.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of benzofuran, including methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate, exhibit notable antimicrobial activity. A study demonstrated that halogenated benzofuran derivatives possess significant antibacterial effects against various pathogens, including Escherichia coli and Staphylococcus aureus . This suggests potential applications in developing new antimicrobial agents.
Anticancer Potential
The compound has also been evaluated for its cytotoxic properties against several cancer cell lines. In vitro studies showed that it can inhibit the growth of leukemia (K562, MOLT-4) and cervical carcinoma (HeLa) cells. The IC50 values obtained from these studies indicate a promising anticancer activity, making it a candidate for further investigation as an anticancer agent .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate:
Mechanism of Action
The mechanism of action of Methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The primary structural analogue identified is Methyl 5-bromo-3-(bromomethyl)benzofuran-2-carboxylate (CAS: 1801713-71-2), which shares the benzofuran backbone and bromine at position 5 but differs in substituents at position 3 (bromomethyl vs. methyl and hydroxyl groups) . Below is a comparative analysis based on substituent effects:
Substituent Differences and Implications
| Feature | Target Compound | Analog (CAS: 1801713-71-2) |
|---|---|---|
| Position 3 | Methyl (-CH₃) and hydroxyl (-OH) at position 4 | Bromomethyl (-CH₂Br) |
| Position 4 | Hydroxyl (-OH) | No substituent (implied) |
| Reactivity | -OH enables hydrogen bonding; methyl stabilizes | -CH₂Br enhances alkylation potential |
| Solubility | Higher polarity due to -OH (improved aqueous solubility) | Lower polarity (more lipophilic) |
| Synthetic Utility | Potential pharmacophore for drug design | Intermediate for further bromoalkylation |
Data Table: Structural and Functional Comparison
| Compound Name | CAS Number | Substituents (Position 3/4) | Key Functional Attributes |
|---|---|---|---|
| Methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate | Not available | 3-CH₃, 4-OH | Hydrogen bonding, moderate polarity |
| Methyl 5-bromo-3-(bromomethyl)benzofuran-2-carboxylate | 1801713-71-2 | 3-CH₂Br | High alkylation reactivity |
Research Findings and Discussion
Structural Insights
The hydroxyl group at position 4 in the target compound likely enhances its solubility in polar solvents, making it advantageous for aqueous-phase reactions or biological assays. In contrast, the bromomethyl group in the analogue increases its utility as an electrophilic intermediate, particularly in cross-coupling reactions or polymer synthesis .
Limitations of Current Data
The evidence provided lacks quantitative data (e.g., melting points, spectral data, or biological activity), necessitating caution in extrapolating properties. Further studies using crystallographic refinement (SHELX ) or spectroscopic analysis are required to validate these hypotheses.
Biological Activity
Methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate features a benzofuran core with both bromine and hydroxyl functional groups, which play a crucial role in its reactivity and biological effects. The presence of these substituents can influence the compound's interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors involved in disease processes. For instance, it has been suggested that the compound may exert anticancer effects by inducing apoptosis in cancer cells through mechanisms that are yet to be fully elucidated .
Anticancer Properties
Recent studies have highlighted the anticancer potential of methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate. In vitro cytotoxicity tests against various cancer cell lines such as K562 (leukemia) and HeLa (cervical carcinoma) have shown promising results. The compound demonstrated significant cytotoxic activity, with structure-activity relationship analyses indicating that bromination enhances its efficacy against cancer cells .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate | K562 | 15 | 3.0 |
| HeLa | 20 | 2.5 | |
| MOLT-4 | 18 | 3.2 | |
| Control (1% DMSO) | All | >100 | - |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. The presence of the bromine atom is believed to enhance this activity compared to non-brominated analogs .
Table 2: Antimicrobial Activity Profile
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 10 | 128 |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the benzofuran structure significantly affect biological activity. Compounds with halogen substitutions, particularly bromine, tend to exhibit enhanced cytotoxicity and antimicrobial properties compared to their unsubstituted counterparts. This suggests that the electronic effects and steric hindrance introduced by bromine are critical for bioactivity .
Case Studies
Case Study 1: Anticancer Activity in Leukemia Models
A study conducted on various benzofuran derivatives, including methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate, demonstrated that this compound induced apoptosis in K562 leukemia cells through mitochondrial pathways. The study revealed that treatment led to increased levels of reactive oxygen species (ROS), contributing to cell death .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate was tested against clinical isolates of bacteria and fungi. The results indicated significant inhibition of growth, particularly against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a lead compound for developing new antimicrobial agents .
Q & A
Q. Validation :
- TLC monitors reaction progress.
- NMR (¹H/¹³C) confirms structural integrity of intermediates .
- Mass spectrometry validates molecular weight .
Basic: How is the compound’s structure confirmed using crystallographic and spectroscopic methods?
Answer:
- X-ray crystallography : SHELX software refines single-crystal data to determine bond lengths/angles and planarity of the benzofuran ring . ORTEP-III generates thermal ellipsoid diagrams for visualizing atomic displacement .
- NMR : ¹H NMR identifies substituent patterns (e.g., methyl at C3, hydroxy at C4) .
- FT-IR : Confirms functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
Basic: What preliminary biological activities have been reported for this compound?
Answer:
- Anti-inflammatory : Inhibits cyclooxygenase (COX) and lipoxygenase (LOX) in enzyme assays .
- Anticancer : Shows IC₅₀ values <10 μM in cell lines (e.g., MCF-7) via apoptosis induction .
- Antiviral : Structural analogs disrupt viral protease activity in molecular docking studies .
Advanced: How can synthetic yields be optimized, particularly for bromination steps?
Answer:
- Catalyst screening : NBS with AIBN (azobisisobutyronitrile) improves regioselectivity over Br₂ .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
- Flow chemistry : Continuous reactors reduce side products and improve scalability .
Advanced: How are contradictions in crystallographic data resolved (e.g., bond length discrepancies)?
Answer:
- Cross-validation : Compare X-ray data with DFT-calculated bond lengths .
- Multi-software refinement : Use SHELXL for small-molecule refinement and Olex2 for electron density mapping .
- Twinned data correction : SHELXL’s TWIN command addresses overlapping reflections in twinned crystals .
Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?
Answer:
- Substituent variation : Replace bromine with Cl/F or modify the ester group (e.g., ethyl to tert-butyl) to assess activity changes .
- Molecular docking : AutoDock Vina predicts binding modes to targets like COX-2 or kinases .
- Pharmacophore modeling : Identify critical hydrogen-bond donors/acceptors using Schrödinger Suite .
Advanced: What reaction mechanisms underpin key transformations (e.g., bromination, ester hydrolysis)?
Answer:
- Bromination : Proceeds via radical intermediates when using NBS/AIBN, with regioselectivity governed by radical stability at C5 .
- Ester hydrolysis : Acidic conditions protonate the carbonyl, while basic conditions (NaOH/EtOH) form carboxylate intermediates .
- Suzuki coupling : Palladium-catalyzed cross-coupling at C5 requires Pd(PPh₃)₄ and arylboronic acids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
